molecular formula C27H30N2O5 B4210428 1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid

1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4210428
M. Wt: 462.5 g/mol
InChI Key: RRXLCADROLFIDH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid is a chemical compound that belongs to the piperazine class It is characterized by the presence of a benzyl group, a biphenylyloxy group, and a piperazine ring

Preparation Methods

The synthesis of 1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the biphenylyloxy intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group.

    Alkylation of piperazine: The biphenylyloxy intermediate is then reacted with piperazine to form the desired piperazine derivative.

    Benzylation: The piperazine derivative is further reacted with benzyl chloride to introduce the benzyl group.

    Formation of the oxalate salt: The final step involves the reaction of the benzylated piperazine derivative with oxalic acid to form the oxalate salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds by the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific receptors or enzymes.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O.C2H2O4/c1-3-9-22(10-4-1)21-27-17-15-26(16-18-27)19-20-28-25-14-8-7-13-24(25)23-11-5-2-6-12-23;3-1(4)2(5)6/h1-14H,15-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXLCADROLFIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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